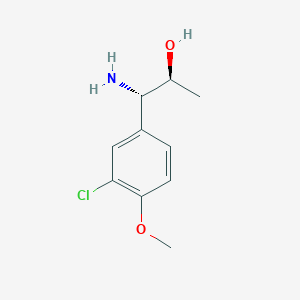

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine.

Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is also used in the development of chiral drugs and bioactive molecules.

Medicine

In medicine, this compound is investigated for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.

Industry

Industrially, this compound is used in the production of fine chemicals, agrochemicals, and as a precursor for advanced materials.

Mecanismo De Acción

The mechanism of action of (1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets such as receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

(1S,2S)-1-Amino-1-(3-bromo-4-methoxyphenyl)propan-2-OL: A similar compound with a bromo substituent instead of chloro, affecting its reactivity and applications.

(1S,2S)-1-Amino-1-(3-chloro-4-hydroxyphenyl)propan-2-OL: A compound with a hydroxy group instead of methoxy, influencing its solubility and biological interactions.

Uniqueness

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Actividad Biológica

(1S,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, often referred to as a chiral amino alcohol, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chiral center and a phenolic moiety that may contribute to its pharmacological properties. The molecular formula is C10H14ClNO2, with a molecular weight of 215.68 g/mol .

The compound's structural features include:

- Chirality : The presence of a chiral center at the carbon adjacent to the amino group.

- Functional Groups : The amino group (-NH2) and hydroxyl group (-OH) are crucial for its biological interactions.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential activity in modulating enzymatic pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival .

In Vitro Studies

In vitro evaluations have indicated that compounds with similar structures can inhibit the growth of various bacteria, with Minimum Inhibitory Concentrations (MICs) reported in the low µg/mL range against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown MIC values comparable to ciprofloxacin against Enterococcus faecium and Klebsiella pneumoniae .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications at the amino group significantly influence biological activity. For instance:

- Methylation : Methylation at the α-carbon of the amine has been shown to enhance potency against Helicobacter pylori .

- Hydroxyl Group Variations : Alterations in the hydroxyl group can lead to varying degrees of cytotoxicity and antimicrobial efficacy.

Case Studies

Several studies have explored similar compounds in clinical settings:

- Antibacterial Efficacy : A series of derivatives were tested against multi-drug resistant strains, revealing that certain substitutions led to enhanced antibacterial activity while maintaining low cytotoxicity profiles .

- Enzymatic Assays : Compounds resembling this compound were evaluated in enzyme inhibition assays, showing promising results in inhibiting specific targets involved in bacterial metabolism .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 1270009-78-3 |

| Antimicrobial Activity | Active against ESKAPE pathogens |

| MIC Range | Low µg/mL |

| Enzyme Inhibition Potential | Yes |

Propiedades

Fórmula molecular |

C10H14ClNO2 |

|---|---|

Peso molecular |

215.67 g/mol |

Nombre IUPAC |

(1S,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

Clave InChI |

PTQQMBJIYCKDMM-QUBYGPBYSA-N |

SMILES isomérico |

C[C@@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O |

SMILES canónico |

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.